molecular formula C22H21ClN4O B2435345 N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride CAS No. 1052417-63-6

N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride

Cat. No.: B2435345
CAS No.: 1052417-63-6
M. Wt: 392.89
InChI Key: IWSFBVXBOJFBCX-UHFFFAOYSA-N
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Description

N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride is a synthetic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties

Mechanism of Action

Target of Action

N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride, also known as GNF-Pf-3695, is primarily targeted against bacterial strains. It has been synthesized and tested for antibacterial activity against five bacterial strains .

Pharmacokinetics

It is noted that selected front runners were screened for their drug metabolism and pharmacokinetics (dmpk) properties in vitro to assess their potential for further development .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. It has shown good activities with minimum inhibitory concentrations (MICs) of 3.9 μg mL −1 against E. coli, S. aureus and S. epidermidis and 7.8 μg mL −1 against MRSA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride typically involves the following steps :

    Formation of Quinazoline Core: The quinazoline core is synthesized through the reaction of anthranilic acid with formamide, resulting in the formation of 2-aminobenzamide.

    Substitution Reaction: The 2-aminobenzamide undergoes a substitution reaction with benzyl chloride to introduce the benzyl group at the N4 position.

    Final Assembly: The final compound is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl chloride, methoxybenzene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .

Scientific Research Applications

N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its anticancer activity, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its methoxy group at the N2 position and benzyl group at the N4 position contribute to its unique pharmacological profile .

Properties

IUPAC Name

4-N-benzyl-2-N-(2-methoxyphenyl)quinazoline-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O.ClH/c1-27-20-14-8-7-13-19(20)25-22-24-18-12-6-5-11-17(18)21(26-22)23-15-16-9-3-2-4-10-16;/h2-14H,15H2,1H3,(H2,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSFBVXBOJFBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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